
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This molecule is a thiazole-based compound that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate is not fully understood. However, it is believed that the thiazole moiety present in this molecule interacts with various enzymes and proteins involved in inflammation and cancer. The piperidine moiety present in this molecule interacts with viral and bacterial proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate has been found to have various biochemical and physiological effects. This molecule has been found to inhibit the activity of various enzymes and proteins involved in inflammation and cancer. It has also been found to inhibit the activity of viral and bacterial proteins, thereby preventing viral and bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate in lab experiments include its potential applications in medicinal chemistry and its ability to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and infectious diseases. The limitations of using this molecule in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate. One direction involves further studies on its potential applications in medicinal chemistry. Another direction involves further studies on its mechanism of action and the identification of its molecular targets. Additionally, future research could focus on the optimization of the synthesis method for this molecule and the development of analogs with improved properties.
Méthodes De Synthèse
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate can be synthesized using various methods. One such method involves the reaction of tert-butyl 2-bromoacetate with 2-mercapto-4-(4-piperidinyl)-1,3-thiazole in the presence of a base such as potassium carbonate. Another method involves the reaction of tert-butyl 2-chloroacetate with 2-mercapto-4-(4-piperidinyl)-1,3-thiazole in the presence of a base such as sodium hydride. Both methods result in the formation of tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate.
Applications De Recherche Scientifique
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. This molecule has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. The thiazole moiety present in this molecule has been found to possess anti-inflammatory and anticancer properties. The piperidine moiety present in this molecule has been found to possess antiviral and antibacterial properties.
Propriétés
IUPAC Name |
tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)18-12(17)8-11-9-19-13(16-11)10-4-6-15-7-5-10/h9-10,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDVLGMWYYCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CSC(=N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

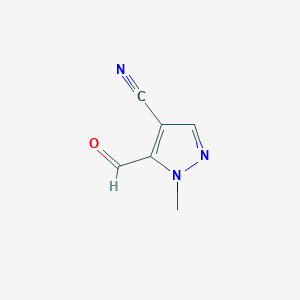
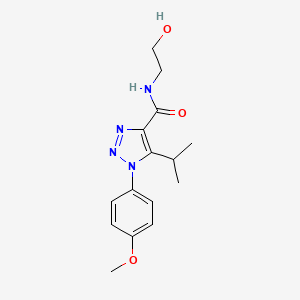

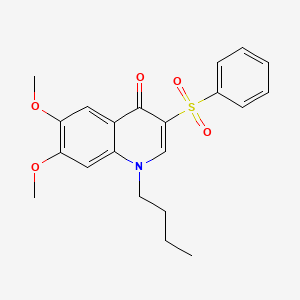

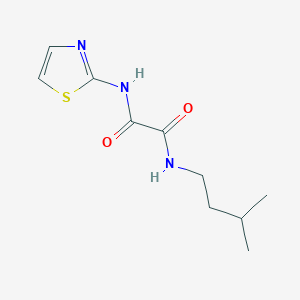
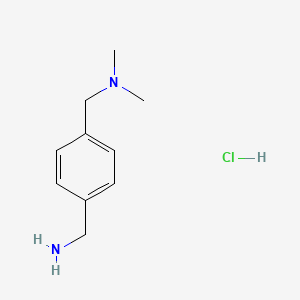


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)
![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)